molecular formula C15H9ClFN B11859221 3-Chloro-1-(2-fluorophenyl)isoquinoline CAS No. 89721-09-5

3-Chloro-1-(2-fluorophenyl)isoquinoline

Katalognummer: B11859221
CAS-Nummer: 89721-09-5
Molekulargewicht: 257.69 g/mol
InChI-Schlüssel: PJDPZMNQISTLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1-(2-fluorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of a chlorine atom at the third position and a fluorophenyl group at the first position of the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-fluorophenyl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 3-chloroaniline.

    Condensation Reaction: The first step involves the condensation of 2-fluorobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the isoquinoline ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and advanced purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1-(2-fluorophenyl)isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1-(2-fluorophenyl)isoquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Research: The compound serves as a model compound in various chemical research studies to understand the reactivity and properties of isoquinoline derivatives.

Wirkmechanismus

The mechanism of action of 3-Chloro-1-(2-fluorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloroisoquinoline: Lacks the fluorophenyl group, making it less versatile in certain applications.

    1-(2-Fluorophenyl)isoquinoline: Lacks the chlorine atom, which may affect its reactivity and properties.

    3-Bromo-1-(2-fluorophenyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.

Uniqueness

3-Chloro-1-(2-fluorophenyl)isoquinoline is unique due to the presence of both the chlorine atom and the fluorophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

89721-09-5

Molekularformel

C15H9ClFN

Molekulargewicht

257.69 g/mol

IUPAC-Name

3-chloro-1-(2-fluorophenyl)isoquinoline

InChI

InChI=1S/C15H9ClFN/c16-14-9-10-5-1-2-6-11(10)15(18-14)12-7-3-4-8-13(12)17/h1-9H

InChI-Schlüssel

PJDPZMNQISTLDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.